1-Bromo-3,5-diphenoxybenzene
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Overview
Description
1-Bromo-3,5-diphenoxybenzene: is an organic compound with the molecular formula C18H13BrO2 It is a brominated aromatic compound featuring two phenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Bromo-3,5-diphenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-diphenoxybenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods:
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
1-Bromo-3,5-diphenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy-substituted derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
1-Bromo-3,5-diphenoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-diphenoxybenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of phenoxy groups.
1-Bromo-3,5-difluorobenzene: Contains fluorine atoms instead of phenoxy groups.
1-Bromo-3,5-dichlorobenzene: Contains chlorine atoms instead of phenoxy groups.
Uniqueness:
1-Bromo-3,5-diphenoxybenzene is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science.
Biological Activity
1-Bromo-3,5-diphenoxybenzene (C18H15BrO2) is a compound that has garnered attention in the realm of chemical research due to its potential biological activities and applications, particularly as a flame retardant. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.
Chemical Structure and Properties
This compound features a bromine atom attached to a benzene ring that is further substituted with two diphenoxy groups. The molecular structure contributes to its unique properties, including its reactivity and potential toxicity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicological Effects : As a brominated compound, it may exhibit toxicological effects similar to other polybrominated diphenyl ethers (PBDEs). Research indicates that brominated flame retardants can act as endocrine disruptors and neurodevelopmental toxicants, with potential carcinogenic effects on sensitive organs such as the liver and thyroid .
- Cellular Mechanisms : Studies have demonstrated that halogenated compounds like this compound can affect cellular signaling pathways. For instance, they may disrupt membrane integrity and alter protein expression in human cells, leading to inflammatory responses .
- Environmental Impact : The persistence of brominated compounds in the environment raises concerns about bioaccumulation and toxicity in aquatic organisms. Degradation products of such compounds have been shown to possess higher toxicity levels than their parent compounds .
Case Study 1: Toxicity Assessment
A study evaluating the effects of various brominated flame retardants found that exposure to this compound resulted in significant alterations in human serum albumin and erythrocyte membrane proteins. The study highlighted changes in ATP levels and membrane fluidity, indicating potential cytotoxic effects .
Case Study 2: Environmental Persistence
Research conducted on the environmental degradation of brominated compounds revealed that this compound exhibits high persistence in aquatic environments. It was noted that photolytic degradation leads to the formation of more toxic degradation products, which could pose risks to aquatic life .
Table 1: Toxicological Profile of this compound
Endpoint | Result |
---|---|
Acute Toxicity | Low |
Carcinogenicity | Moderate |
Endocrine Disruption | High |
Neurodevelopmental Toxicity | Moderate |
Reproductive Toxicity | Moderate |
Table 2: Comparison of Brominated Compounds
Compound | Bioaccumulation Potential | Toxicity Level |
---|---|---|
This compound | Moderate | Moderate |
Decabromodiphenyl ether | High | High |
Tetrabromobisphenol A | Moderate | High |
Properties
IUPAC Name |
1-bromo-3,5-diphenoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFFCVUNTHMFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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